molecular formula C15H16N6O2 B2417848 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one CAS No. 1903439-06-4

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one

Cat. No.: B2417848
CAS No.: 1903439-06-4
M. Wt: 312.333
InChI Key: UTZWVFHKXHZRNT-UHFFFAOYSA-N
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Description

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is a complex organic compound that features a triazole ring, an azetidine ring, and an imidazolidinone moiety

Mechanism of Action

Target of Action

The primary target of this compound is the Carbonic Anhydrase-II enzyme . This enzyme plays a crucial role in maintaining pH balance in the body and is involved in various physiological processes such as respiration, fluid secretion, and the transport of carbon dioxide and bicarbonate.

Mode of Action

The compound interacts with the Carbonic Anhydrase-II enzyme by direct binding with the active site residues . This interaction results in the inhibition of the enzyme, thereby affecting its function.

Pharmacokinetics

It’s worth noting that the presence of the 1h-1,2,3-triazole moiety in the compound can potentially improve its pharmacokinetic properties . This moiety is known to form hydrogen bonds with different targets, which can enhance the compound’s absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the compound’s action is the inhibition of the Carbonic Anhydrase-II enzyme . This can lead to changes in the body’s pH balance and potentially affect various physiological processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one typically involves a multi-step process. This is followed by the formation of the azetidine ring and the imidazolidinone moiety through various organic reactions involving reagents such as azides, alkynes, and carbonyl compounds .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl)imidazolidin-2-one is unique due to the combination of its three distinct moieties, which confer a broad range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

1-[3-(4-phenyltriazol-1-yl)azetidine-1-carbonyl]imidazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N6O2/c22-14-16-6-7-20(14)15(23)19-8-12(9-19)21-10-13(17-18-21)11-4-2-1-3-5-11/h1-5,10,12H,6-9H2,(H,16,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZWVFHKXHZRNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C(=O)N2CC(C2)N3C=C(N=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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